molecular formula C11H13NO2 B3021296 Ethyl Indoline-2-carboxylate CAS No. 50501-07-0

Ethyl Indoline-2-carboxylate

Cat. No. B3021296
CAS RN: 50501-07-0
M. Wt: 191.23 g/mol
InChI Key: KISPUTPAKVZNBI-UHFFFAOYSA-N
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Description

Ethyl indoline-2-carboxylate is a chemical compound that is part of the indole family, which is a group of heterocyclic compounds known for their significance in pharmaceuticals and organic chemistry. The indole structure is a fused ring system consisting of a benzene ring and a pyrrole ring. Ethyl indoline-2-carboxylate can be considered a derivative of indole with a carboxylate ester function at the second position and an ethyl group attached to the nitrogen atom of the indole ring.

Synthesis Analysis

The synthesis of ethyl indoline-2-carboxylate and its derivatives has been explored through various methods. One approach involves the cyclization of 2-ethynylanilines followed by CO2 fixation to yield 3-carboxylated indoles, which can be further modified to obtain the desired ethyl indoline-2-carboxylate structure . Another method includes the carbomethylation of arylacrylamides leading to 3-ethyl-3-substituted indolin-2-one, which shares a similar core structure . Additionally, the synthesis of new functionalized indoles based on ethyl indol-2-carboxylate has been achieved through alkylation reactions . These methods demonstrate the versatility and reactivity of the indole core in creating a variety of substituted compounds.

Molecular Structure Analysis

The molecular structure of ethyl indoline-2-carboxylate is characterized by the presence of an indole ring system, which is a bicyclic structure composed of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The ethyl group attached to the nitrogen atom and the carboxylate ester at the second position are key functional groups that influence the reactivity and properties of the molecule. The structure has been confirmed using techniques such as NMR, mass spectrometry, and X-ray single crystal analysis .

Chemical Reactions Analysis

Ethyl indoline-2-carboxylate and its derivatives undergo a variety of chemical reactions. For instance, the compound can participate in intramolecular cyclization reactions to form complex heterocyclic structures . It can also undergo acylation reactions at the C-3 position to yield ethyl 3-acylindole-2-carboxylates . The reactivity of the indole ring allows for transformations such as cyclopropanation-ring expansion reactions to form quinoline derivatives . These reactions highlight the compound's potential as a versatile intermediate in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl indoline-2-carboxylate derivatives are influenced by the substituents on the indole ring. For example, the introduction of various functional groups can affect the compound's solubility, melting point, and stability. The presence of the ethyl ester group contributes to the compound's solubility in organic solvents, which is important for its application in synthesis and potential use in pharmaceutical formulations. The chemical stability and reactivity are also determined by the nature of the substituents, as seen in the case of the carbomethylation reaction, which tolerates a wide range of functional groups .

Scientific Research Applications

Enzymatic Properties and Industrial Application

  • Esterase Enantioselectivity : Zhang et al. (2019) studied an intracellular esterase from Bacillus aryabhattai B8W22, which demonstrated high enantioselectivity toward (S)-ethyl indoline-2-carboxylate. This enzyme, named BaCE, showed promising potential for industrial production of (S)-indoline-2-carboxylic acid, a derivative of ethyl indoline-2-carboxylate, due to its efficient hydrolyzation ability and high enantioselectivity (Zhang, Chen, Liu, Chen, Xia, & Wu, 2019).

Microbial Cell Application for Production

  • Bacillus Aryabhattai Strain Utilization : A different study by Zhang et al. (2019) also focused on the same Bacillus aryabhattai strain. They developed a method using whole microbial cells as a biocatalyst to produce (S)-indoline-2-carboxylic acid from (S)-ethyl indoline-2-carboxylate. The process involved optimizing key parameters for selective hydrolysis (Zhang, Chen, Chen, & Wu, 2019).

Chemical Transformations and Synthesis Methods

  • Chemical Reaction Study : Ukrainets et al. (2006) explored the reaction of triethyl methanetricarboxylate with indoline, a related compound, to understand the formation of various derivatives including ethyl ester or (indolin-1-yl)amide compounds (Ukrainets, Gorokhova, Sidorenko, & Bereznyakova, 2006).

Photophysical Properties and Applications

Solar Cell Application

  • Zinc Oxide Dye-Sensitized Solar Cell : Matsui et al. (2009) investigated the use of indoline dyes, which can be derived from compounds like ethyl indoline-2-carboxylate, in zinc oxide dye-sensitized solar cells. They found that the position and type of the carboxyl anchor group in these dyes significantly affected the solar cell's performance (Matsui, Ito, Kotani, Kubota, Funabiki, Jin, Yoshida, Minoura, & Miura, 2009).

Safety And Hazards

Ethyl indoline-2-carboxylate should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . It is recommended to use this compound only outdoors or in a well-ventilated area .

Future Directions

Indole derivatives have been the focus of many researchers in the study of pharmaceutical compounds for many years . The presence of carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds . It is hoped that indole scaffolds will be tested in the future for maximum activity in pharmacological compounds .

properties

IUPAC Name

ethyl 2,3-dihydro-1H-indole-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO2/c1-2-14-11(13)10-7-8-5-3-4-6-9(8)12-10/h3-6,10,12H,2,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISPUTPAKVZNBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl Indoline-2-carboxylate

Synthesis routes and methods I

Procedure details

A mixture of 25.2 g of indoline-2-carboxylic acid, 50 ml of ethanol and 200 ml of a 4N solution of hydrogen chloride in dioxane was stirred at room temperature for 3 days. At the end of this time, the reaction mixture was poured into an aqueous solution of potassium carbonate, after which it was extracted with ethyl acetate. The extract was washed with an aqueous solution of sodium chloride and dried over anhydrous sodium sulfate. The solvent was removed by distillation under reduced pressure, and the residue thus obtained was purified by column chromatography through silica gel, using a 2:1 by volume mixture of hexane and ethyl acetate as the eluent, to give 28.1 g of the title compound having Rf=0.81 (on silica gel thin layer chromatography using a 2:1 by volume mixture of hexane and ethyl acetate as the developing solvent).
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25.2 g
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50 mL
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Synthesis routes and methods II

Procedure details

To cooled trifluoroacetic acid (40 mL) at 0° C., NaCNBH3 (1.57 g, 25 mmol) was added portionwise with stirring. The reaction mixture was stirred for 15 min, and to which indole-2-carboxylic acid ethyl ester (1.2 g, 6.35 mmol) was added slowly, then the mixture was stirred at rt for an hour. After the completion of the reaction, water (150 mL) was added to the mixture, and which was stirred for 5 hr. The reaction was extracted by CH2Cl2 (40 mL×3), then organic layer was washed with saturated aqueous solution of NaHCO3 (40 mL×2) and water (40 mL), dried (Na2SO4), filtered, and concentrated under reduced pressure. The residue was purified by silica gel column chromatography (n-hexane:ethyl acetate=9:1) to give the desired compound (1.09 g, 90%).
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40 mL
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1.57 g
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1.2 g
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150 mL
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Yield
90%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl Indoline-2-carboxylate
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Ethyl Indoline-2-carboxylate

Citations

For This Compound
35
Citations
YJ Zhang, CS Chen, HT Liu, JL Chen, Y Xia, SJ Wu - Biotechnology letters, 2019 - Springer
… ethyl indoline-2-carboxylate (Fig. 1). In this study, the esterase capable of stereospecific hydrolysis of (S)-ethyl indoline-2-carboxylate was … to produce (S)-ethyl indoline-2-carboxylate. …
Y Zhang, J Chen, C Chen, S Wu - Catalysts, 2019 - mdpi.com
… The strains that we selected have high activity toward (S)-ethyl indoline-2-carboxylate. At … Youn et al. successfully reduced ethyl indole-2-carboxylate to ethyl indoline-2-carboxylate, with …
Number of citations: 6 0-www-mdpi-com.brum.beds.ac.uk
H Zhang, Z Cheng, L Wei, X Yu, Z Wang, Y Zhang - Bioorganic Chemistry, 2022 - Elsevier
… Resolution assay of (R,S)-ethyl indoline-2-carboxylate were performed under the following standard procedure. (R,S)-ethyl indoline-2-carboxylate was dissolved in methanol with a …
DH Kim, CJ Guinosso, GC Buzby Jr… - Journal of medicinal …, 1983 - ACS Publications
… Ethyl indoline-2-carboxylate (2)17 was acylated in excellent yield with methacryloylchloride to give 3, which was then hydrolyzed to 5 under basic conditions. The acid 5 was …
Number of citations: 75 0-pubs-acs-org.brum.beds.ac.uk
Y Ge, Z Wang, Z Han, K Ding - Chemistry–A European Journal, 2020 - Wiley Online Library
… It is noteworthy that ethyl indoline-2-carboxylate, the N-detosylated product of 3 s, has been used as the key intermediate for synthesis of natural product benzastatin E, 1a angiotensin-…
C Mateo, JM Palomo - Catalysts, 2021 - mdpi.com
The use of biocatalysts in chemical reactions is of great interest because reactions can be carried out under very mild and green conditions. Within biocatalysis there are different areas …
Number of citations: 3 0-www-mdpi-com.brum.beds.ac.uk
V Akyildiz, F Lafzi, H Kilic, N Saracoglu - Organic & Biomolecular …, 2022 - pubs.rsc.org
… To a solution of ethyl indoline-2-carboxylate 1d (1.0 mmol) and p-QM 2a (1.0 mmol) in CH 2 Cl 2 (2 mL), HFIP (1%) was added and the mixture was stirred at room temperature for 12 h. …
Number of citations: 6 0-pubs-rsc-org.brum.beds.ac.uk
B Ertugrul, H Kilic, F Lafzi… - The Journal of Organic …, 2018 - ACS Publications
… (40) A mixture of ethyl indoline-2-carboxylate (1.0 g, 5.23 mmol), K 2 CO 3 (2.17 g, 15.69 mmol), and benzyl bromide (2.68, 15.69 mmol) in 10 mL of DMF was heated with an oil bath to …
Number of citations: 25 0-pubs-acs-org.brum.beds.ac.uk
J Qiao, D Yang, Y Feng, W Wei, X Liu, Y Zhang… - RSC …, 2023 - pubs.rsc.org
… The resulting variant L86Q/G284E increased the E value from 16.6 to 216.4 in the resolution of (R, S)-ethyl indoline-2-carboxylate. In recent years, rational surface engineering of …
Number of citations: 1 0-pubs-rsc-org.brum.beds.ac.uk
Z Dou, G Xu, Y Ni - Bioresource Technology, 2020 - Elsevier
A novel carboxylesterase AcEst1 was identified from Acinetobacter sp. JNU9335 with high efficiency in the biosynthesis of chiral precursor of Edoxaban through kinetic resolution of …

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